ACEQUINOCYL-HYDROXY
Overview
Description
ACEQUINOCYL-HYDROXY is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of naphthoquinone, characterized by a long dodecyl side chain and a hydroxyl group at the 3-position. This compound is also recognized for its role as a metabolite of acequinocyl, a widely used pesticide .
Mechanism of Action
Target of Action
The primary target of Acequinocyl-Hydroxy is the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential carrier of energy in cells .
Mode of Action
This compound interacts with its target by binding to the Qo site of the mitochondrial complex III . This binding inhibits the function of the complex, thereby disrupting the electron transport chain . The disruption of this chain interferes with the normal production of ATP, leading to a lack of energy in the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By inhibiting complex III, this compound disrupts this pathway, leading to a decrease in ATP production . This lack of ATP can have downstream effects on various cellular processes that require energy, potentially leading to cell death .
Pharmacokinetics
It is known that the compound is stable in the presence of formic acid at low temperatures and in the dark . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of the mitochondrial respiratory chain complex III, leading to a decrease in ATP production . This can lead to a lack of energy in the cells, potentially causing cell death . It is worth noting that this compound is used as an acaricide, indicating that its cellular effects are likely most pronounced in mites .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is stable in the presence of formic acid at low temperatures and in the dark . Additionally, it has been used to control mites in various environments, including greenhouses and shadehouses, on container-grown ornamental, floral, foliage, and nursery crops, as well as on field-grown ornamentals and pome fruit . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
2-Dodecyl-3-hydroxy-1,4-naphthoquinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to possess antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties . The compound stimulates the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage . Additionally, 2-Dodecyl-3-hydroxy-1,4-naphthoquinone interacts with enzymes such as NAD(P)H:quinone oxidoreductase-1 (NQO-1), which catalyzes its reduction to the corresponding hydroquinone .
Cellular Effects
2-Dodecyl-3-hydroxy-1,4-naphthoquinone has been observed to affect various types of cells and cellular processes. It inhibits tumor cell growth and stimulates the production of ROS, leading to oxidative stress . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to regulate the tumor suppressor factor p53 and induce apoptosis via the endoplasmic reticulum stress pathway . These effects highlight the potential of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone involves its redox cycling properties. The compound undergoes a cyclic process of reduction and oxidation, generating ROS in the process . This redox cycling requires suitable reducing equivalents and electron acceptors, leading to the formation of ROS . Additionally, 2-Dodecyl-3-hydroxy-1,4-naphthoquinone can act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . These interactions result in oxidative damage to cellular components, contributing to its antibacterial, antifungal, and antineoplastic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone can change over time. The compound is non-persistent and has low leachability and mobility in the environment . Its stability and degradation in laboratory settings can influence its long-term effects on cellular function. Studies have shown that the compound’s effects on cellular processes, such as ROS production and apoptosis induction, can vary depending on the duration of exposure
Dosage Effects in Animal Models
The effects of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone vary with different dosages in animal models. Studies have shown that the compound can inhibit platelet aggregation at specific concentrations without causing cytotoxicity . Higher doses may lead to toxic or adverse effects, such as increased ROS production and oxidative stress . Understanding the dosage effects of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone is essential for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
2-Dodecyl-3-hydroxy-1,4-naphthoquinone is involved in various metabolic pathways, including its reduction to hydroquinone by NQO-1 . This enzymatic reaction plays a crucial role in the compound’s redox cycling and ROS generation. Additionally, the compound’s interactions with other enzymes and cofactors can affect metabolic flux and metabolite levels . These metabolic pathways are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in cellular membranes, where it can exert its effects on cellular processes . Understanding the transport and distribution of 2-Dodecyl-3-hydroxy-1,4-naphthoquinone is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
2-Dodecyl-3-hydroxy-1,4-naphthoquinone is localized in specific subcellular compartments, where it can interact with various biomolecules and exert its effects. The compound’s targeting signals and post-translational modifications can direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACEQUINOCYL-HYDROXY typically involves the reduction of 2-(1-dodecanecarbenyl)-3-hydroxy-1,4-naphthoquinone. This reduction is carried out in the presence of magnesium ribbons and methanol . Another method involves treating the corresponding 2-alkyl-3-hydroxy-1,4-naphthoquinone with the appropriate acid chloride or anhydride in the presence of an amine such as pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale reduction reactions, ensuring high yields and purity. The use of Lewis acid catalysts, such as cerium chloride, can enhance the reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions: ACEQUINOCYL-HYDROXY undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are essential intermediates in many chemical processes.
Reduction: Reduction reactions typically yield hydroquinones, which have significant biological and chemical applications.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups, leading to the formation of diverse derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acid chlorides and anhydrides in the presence of amines are commonly employed
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthoquinones
Scientific Research Applications
ACEQUINOCYL-HYDROXY has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: The compound exhibits antibacterial, antifungal, and anti-inflammatory properties, making it valuable in biological studies
Properties
IUPAC Name |
3-dodecyl-4-hydroxynaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHBFFJCFHSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897188 | |
Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57960-31-3 | |
Record name | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DODECYL-3-HYDROXY-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA2JG4TUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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